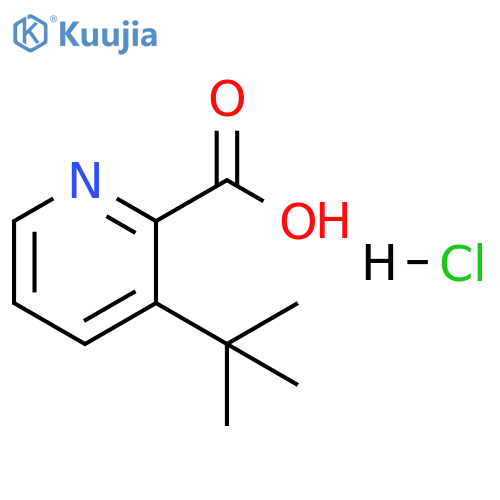

Cas no 2287340-23-0 (3-(tert-Butyl)picolinic acid (hydrochloride))

3-(tert-Butyl)picolinic acid (hydrochloride) 化学的及び物理的性質

名前と識別子

-

- 3-tert-butylpyridine-2-carboxylic acid;hydrochloride

- EN300-6733140

- SCHEMBL3242526

- 2287340-23-0

- 3-tert-butylpyridine-2-carboxylic acid hydrochloride

- Z3476723439

- 3-(tert-Butyl)picolinic acid (hydrochloride)

-

- インチ: 1S/C10H13NO2.ClH/c1-10(2,3)7-5-4-6-11-8(7)9(12)13;/h4-6H,1-3H3,(H,12,13);1H

- InChIKey: MLTSZOTVVNZROW-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=NC=CC=C1C(C)(C)C.[H]Cl

計算された属性

- せいみつぶんしりょう: 215.0713064g/mol

- どういたいしつりょう: 215.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

3-(tert-Butyl)picolinic acid (hydrochloride) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6733140-0.25g |

3-tert-butylpyridine-2-carboxylic acid hydrochloride |

2287340-23-0 | 95.0% | 0.25g |

$835.0 | 2025-03-13 | |

| Enamine | EN300-6733140-0.1g |

3-tert-butylpyridine-2-carboxylic acid hydrochloride |

2287340-23-0 | 95.0% | 0.1g |

$584.0 | 2025-03-13 | |

| 1PlusChem | 1P028N6T-1g |

3-tert-butylpyridine-2-carboxylicacidhydrochloride |

2287340-23-0 | 95% | 1g |

$2146.00 | 2024-05-24 | |

| 1PlusChem | 1P028N6T-10g |

3-tert-butylpyridine-2-carboxylicacidhydrochloride |

2287340-23-0 | 95% | 10g |

$9023.00 | 2024-05-24 | |

| 1PlusChem | 1P028N6T-100mg |

3-tert-butylpyridine-2-carboxylicacidhydrochloride |

2287340-23-0 | 95% | 100mg |

$784.00 | 2024-05-24 | |

| 1PlusChem | 1P028N6T-500mg |

3-tert-butylpyridine-2-carboxylicacidhydrochloride |

2287340-23-0 | 95% | 500mg |

$1689.00 | 2024-05-24 | |

| Enamine | EN300-6733140-5.0g |

3-tert-butylpyridine-2-carboxylic acid hydrochloride |

2287340-23-0 | 95.0% | 5.0g |

$4890.0 | 2025-03-13 | |

| Enamine | EN300-6733140-2.5g |

3-tert-butylpyridine-2-carboxylic acid hydrochloride |

2287340-23-0 | 95.0% | 2.5g |

$3304.0 | 2025-03-13 | |

| Enamine | EN300-6733140-0.5g |

3-tert-butylpyridine-2-carboxylic acid hydrochloride |

2287340-23-0 | 95.0% | 0.5g |

$1316.0 | 2025-03-13 | |

| Enamine | EN300-6733140-1.0g |

3-tert-butylpyridine-2-carboxylic acid hydrochloride |

2287340-23-0 | 95.0% | 1.0g |

$1686.0 | 2025-03-13 |

3-(tert-Butyl)picolinic acid (hydrochloride) 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

3. Back matter

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

3-(tert-Butyl)picolinic acid (hydrochloride)に関する追加情報

Introduction to 3-(tert-Butyl)picolinic acid (hydrochloride) and its CAS No. 2287340-23-0

3-(tert-Butyl)picolinic acid (hydrochloride), identified by the chemical abstracts service number 2287340-23-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of substituted picolinic acids, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and drug formulation studies.

The structural motif of 3-(tert-Butyl)picolinic acid (hydrochloride) features a pyridine ring substituted with a tert-butyl group at the C-3 position and a carboxylic acid group at the C-5 position, further functionalized as a hydrochloride salt. This unique arrangement imparts distinct chemical and pharmacological properties, making it a valuable scaffold for medicinal chemistry investigations. The tert-butyl group not only influences the electronic distribution of the molecule but also enhances its metabolic stability, which is a crucial factor in drug design.

In recent years, 3-(tert-Butyl)picolinic acid (hydrochloride) has been extensively studied for its potential roles in modulating various biological pathways. One of the most promising areas of research involves its antioxidant and anti-inflammatory properties. Studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and inhibit the activation of pro-inflammatory cytokines, thereby contributing to the development of novel therapeutic strategies for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, 3-(tert-Butyl)picolinic acid (hydrochloride) has shown significant promise in oncology research. Preclinical studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in tumor growth and survival. The tert-butyl group’s steric hindrance may enhance binding affinity to target proteins, improving the compound’s efficacy in oncological applications. These findings have prompted further investigation into its potential as an anticancer agent.

The compound’s interaction with metal ions has also been a subject of interest. 3-(tert-Butyl)picolinic acid (hydrochloride) can chelate transition metals such as iron and copper, which are known to participate in oxidative stress pathways. By sequestering these metals, the compound may help mitigate oxidative damage associated with various pathological conditions. This property makes it a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s, where metal dyshomeostasis plays a critical role.

Recent advancements in computational chemistry have enabled more precise modeling of 3-(tert-Butyl)picolinic acid (hydrochloride) interactions with biological targets. Molecular docking studies have identified potential binding sites on enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. These insights have guided the optimization of analogs with enhanced bioactivity and reduced toxicity.

The synthesis of 3-(tert-Butyl)picolinic acid (hydrochloride) involves multi-step organic reactions, including Friedel-Crafts alkylation followed by hydrolysis and salt formation. The use of high-purity starting materials and controlled reaction conditions is essential to ensure high yield and minimal impurities. Advances in synthetic methodologies have improved the scalability of production, making it more feasible for industrial applications.

In conclusion, 3-(tert-Butyl)picolinic acid (hydrochloride) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features contribute to its broad spectrum of biological activities, making it a valuable tool for developing novel therapeutics against inflammation, cancer, and neurodegenerative diseases. Continued research efforts are expected to unlock further therapeutic applications of this promising compound.

2287340-23-0 (3-(tert-Butyl)picolinic acid (hydrochloride)) 関連製品

- 3700-86-5(Diethyl Malathion)

- 1898022-96-2(2-(3-bromo-4,5-dimethoxyphenyl)propan-1-amine)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 2171947-35-4(2-chloro-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

- 2096998-65-9(1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one)

- 1171835-84-9(3-(phenylsulfanyl)piperidine hydrochloride)

- 1400926-18-2(5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one)

- 2877659-30-6(4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine)

- 2309467-86-3(cis-3-bromocyclobutanecarboxylic acid)

- 2636767-93-4(1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride)